methanol;1-nitropyrrolidine-2,5-dione
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Overview
Description
Methanol;1-nitropyrrolidine-2,5-dione is a compound that combines methanol with 1-nitropyrrolidine-2,5-dione. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields. Methanol is a simple alcohol, while 1-nitropyrrolidine-2,5-dione is a heterocyclic compound with a nitro group attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanol;1-nitropyrrolidine-2,5-dione typically involves the reaction of methanol with 1-nitropyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures are also implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanol;1-nitropyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Methanol;1-nitropyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methanol;1-nitropyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1-nitropyrrolidine-2,5-dione: This compound is similar in structure but lacks the methanol component.
Methanol: A simple alcohol that is a component of the compound.
N-nitrosuccinimide: A related compound with similar chemical properties.
Uniqueness
Methanol;1-nitropyrrolidine-2,5-dione is unique due to its combination of methanol and 1-nitropyrrolidine-2,5-dione, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone.
Properties
CAS No. |
5336-96-9 |
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Molecular Formula |
C5H8N2O5 |
Molecular Weight |
176.13 g/mol |
IUPAC Name |
methanol;1-nitropyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H4N2O4.CH4O/c7-3-1-2-4(8)5(3)6(9)10;1-2/h1-2H2;2H,1H3 |
InChI Key |
VRMSFBYWWXQJHI-UHFFFAOYSA-N |
Canonical SMILES |
CO.C1CC(=O)N(C1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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